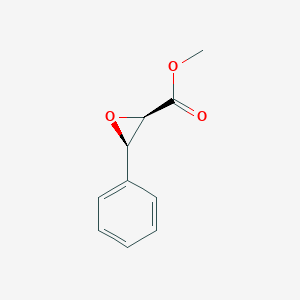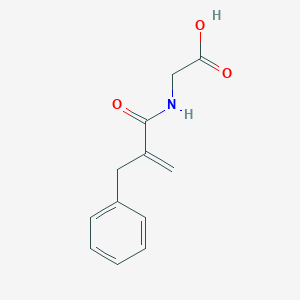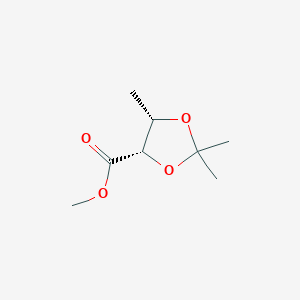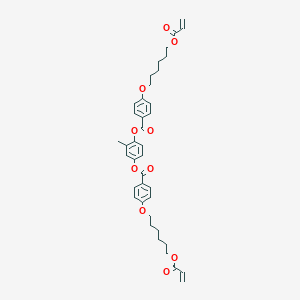
methyl (2R,3S)-3-phenyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its oxirane ring and a phenyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of corresponding alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . Another method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent to convert alkenes to epoxides .
Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. For instance, the use of lipase from Serratia marcescens in an emulsion bioreactor has been reported for the production of this compound . This method involves the hydrolysis of racemic mixtures to obtain optically pure products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the epoxide to diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) in aqueous or alcoholic solvents.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of β-substituted alcohols or ethers.
Applications De Recherche Scientifique
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceuticals such as cardiovascular drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions on the molecule .
Comparaison Avec Des Composés Similaires
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate: Similar structure with a methoxy group on the phenyl ring.
Methyl (2R,3S)-3-(4-chlorophenyl)oxirane-2-carboxylate: Contains a chlorine substituent on the phenyl ring.
Uniqueness: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds .
Propriétés
Numéro CAS |
115794-67-7 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1 |
Clé InChI |
HAFFKTJSQPQAPC-DTWKUNHWSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES isomérique |
COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Key on ui other cas no. |
115794-67-7 |
Synonymes |
methyl 3-phenyl-2,3-epoxycinnamate methyl 3-phenyl-2,3-epoxypropanoate methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)







![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)

